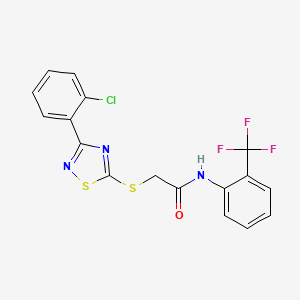

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Descripción

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioether-linked acetamide moiety terminating in a 2-(trifluoromethyl)phenyl group.

Propiedades

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS2/c18-12-7-3-1-5-10(12)15-23-16(27-24-15)26-9-14(25)22-13-8-4-2-6-11(13)17(19,20)21/h1-8H,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZXKISYMCFXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mecanismo De Acción

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole

- Target Compound (1,2,4-thiadiazole): The 1,2,4-thiadiazole ring offers distinct electronic and steric properties due to sulfur and nitrogen placement.

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () : The 1,3,4-thiadiazole isomer may exhibit altered binding kinetics due to differences in dipole moments and hydrogen-bonding capacity.

1,2,4-Thiadiazole vs. 1,2,4-Triazole

- This substitution may affect solubility and target affinity .

Substituent Effects

Trifluoromethylphenyl vs. Other Aromatic Groups

- Target Compound : The 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to less fluorinated analogs. Its strong electron-withdrawing nature may improve binding to hydrophobic pockets in enzymes .

Chlorophenyl vs. Other Halogenated Substituents

- Target Compound : The 2-chlorophenyl group provides moderate steric bulk and electron-withdrawing effects, balancing activity and synthetic accessibility.

- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () : Dual chlorophenyl groups may enhance target affinity but increase molecular weight and risk of off-target interactions .

Anti-Exudative Activity

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Exhibited anti-exudative activity comparable to diclofenac sodium at 10 mg/kg in preclinical models. The target compound’s trifluoromethyl group may further enhance efficacy due to improved pharmacokinetics .

Data Tables

Table 1: Structural and Electronic Comparison

Research Implications

The target compound’s combination of a 1,2,4-thiadiazole core and trifluoromethylphenyl group positions it as a promising candidate for further pharmacological studies. However, its synthetic complexity and lack of reported activity data necessitate comparative studies with analogs like those in (anti-exudative activity) and (dual chlorophenyl derivatives). Future work should prioritize optimizing synthesis routes and evaluating bioavailability relative to triazole-based competitors .

Actividad Biológica

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Overview

The structural formula of the compound includes:

- Thiadiazole ring : A five-membered heterocyclic ring containing nitrogen and sulfur.

- Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.

- Trifluoromethyl group : Known to improve pharmacokinetic properties such as metabolic stability and bioavailability.

- Acetamide functional group : Contributes to the compound's solubility and biological activity.

Synthesis

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:

- Reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate.

- Cyclization of the intermediate to form the thiadiazole ring.

- Final coupling with acetic anhydride to yield the target compound.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds derived from thiadiazoles have been reported to inhibit Abl and Src tyrosine kinases, which are critical in cancer progression .

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The unique structure of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suggests potential effectiveness against resistant bacterial strains .

The mechanism of action for this compound may involve:

- Inhibition of key enzymes : Such as protein kinases involved in cell signaling pathways.

- Disruption of cellular processes : By interfering with DNA replication or repair mechanisms.

- Binding affinity : Enhanced by the trifluoromethyl group which improves interaction with target proteins .

Case Studies

-

In Vitro Studies : A study evaluated the cytotoxic effects of thiadiazole derivatives on three cancer cell lines (MCF-7, HepG2). The results showed significant inhibition with IC50 values comparable to established chemotherapeutics .

Compound Cell Line IC50 (µM) Thiadiazole Derivative MCF-7 10.5 Thiadiazole Derivative HepG2 12.3 - Antimicrobial Assays : Another study tested various thiadiazole compounds against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.